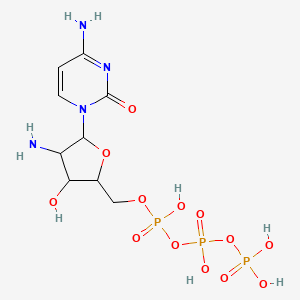

2'-Amino-2'-deoxycytidine-5'-triphosphate

描述

Structure

2D Structure

属性

分子式 |

C9H17N4O13P3 |

|---|---|

分子量 |

482.17 g/mol |

IUPAC 名称 |

[[4-amino-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H17N4O13P3/c10-5-1-2-13(9(15)12-5)8-6(11)7(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,11H2,(H,19,20)(H,21,22)(H2,10,12,15)(H2,16,17,18) |

InChI 键 |

WNVZQYHBHSLUHJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

产品来源 |

United States |

Enzymatic Interactions and Incorporation of 2 Amino 2 Deoxycytidine 5 Triphosphate

Interactions with Viral RNA Polymerases

2'-Amino-dCTP has been shown to interact with viral RNA-dependent RNA polymerases (RdRps), demonstrating a novel mechanism of inhibition. The most detailed studies have been conducted on norovirus polymerase.

Inhibitory Mechanisms of 2'-Amino-dCTP against Viral RNA Polymerase Activity

The inhibitory action of 2'-Amino-dCTP against viral RNA polymerases stems from its ability to bind to the active site and induce significant conformational changes that are incompatible with catalytic activity. nih.gov Unlike many nucleoside analogues that act as chain terminators after incorporation, 2'-Amino-dCTP appears to exert its inhibitory effect primarily at the binding stage. The presence of the 2'-amino group on the deoxyribose sugar is the key feature driving this inhibitory mechanism. nih.gov This modification necessitates alterations in the substrate-binding site to accommodate the bulkier amino group, which in turn triggers a cascade of structural rearrangements within the polymerase active site. nih.gov

Structural Biology of 2'-Amino-dCTP Binding to Polymerase Active Sites

High-resolution crystal structures of a genogroup II.4 human norovirus polymerase in complex with an RNA primer-template duplex and 2'-Amino-dCTP have provided detailed insights into the molecular basis of its inhibitory action. nih.gov These studies reveal that the binding of this analogue leads to significant and detrimental changes in the polymerase's catalytic center.

The binding of 2'-Amino-dCTP to the norovirus polymerase active site forces a rearrangement of the catalytic machinery. nih.gov In order to accommodate the 2'-amino group, the polymerase active site must undergo a significant alteration. This induced rearrangement moves key residues out of their optimal positions for catalysis, thereby hindering the enzymatic function. nih.gov

The catalytic activity of polymerases is critically dependent on the precise coordination of divalent metal ions, typically magnesium or manganese, within the active site. These metal ions play a crucial role in stabilizing the transition state of the nucleotide incorporation reaction. The structural rearrangements induced by the binding of 2'-Amino-dCTP lead to a disruption of the coordination shells of these essential active-site metal ions. nih.gov This disturbance of the metal ion geometry further contributes to the inhibition of the polymerase's catalytic activity.

Impact on Viral RNA Synthesis and Replication in Cell Culture Models (e.g., Norovirus, HIV)

Studies on norovirus have demonstrated that nucleoside analogues can effectively inhibit viral replication. For instance, the nucleoside analogue 2'-C-methylcytidine (2CMC) has been shown to inhibit murine norovirus (MNV) replication, including viral RNA synthesis and the formation of infectious progeny, with an EC50 value of approximately 2µM. neb.com Time-of-addition assays indicated that 2CMC acts at the stage of viral RNA synthesis. neb.com While specific cell culture data for 2'-Amino-dCTP against norovirus is not as extensively detailed in the provided search results, the potent inhibitory mechanism observed in structural and biochemical studies suggests it would have a significant impact on viral RNA synthesis and replication. nih.gov

Information regarding the specific impact of 2'-Amino-2'-deoxycytidine-5'-triphosphate on HIV replication in cell culture models was not available in the provided search results.

Interactions with DNA-Directed RNA Polymerases

The interaction of 2'-amino-modified nucleoside triphosphates has also been investigated with DNA-directed RNA polymerases, such as the bacteriophage T7 RNA polymerase. These studies provide insights into the substrate specificity and catalytic mechanism of these enzymes.

2'-Fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates have been studied as substrates for T7 RNA polymerase. nih.gov Research has shown that full-length transcripts can be synthesized using these analogues, although the efficiency and fidelity can be affected. nih.gov Kinetic analyses have been performed to quantify the incorporation of these modified nucleotides.

The 2'-amino derivative of uridine (B1682114) was found to be a better substrate than the corresponding 2'-fluoro derivative, producing a cleaner full-length product. nih.gov This suggests that the nature of the substitution at the 2' position significantly influences the interaction with the polymerase active site. The ability of T7 RNA polymerase to incorporate these analogues, albeit with varying efficiencies, highlights its substrate flexibility.

| Compound | KM (mM) | Vmax (relative to UTP) |

|---|---|---|

| 2'-Amino-2'-deoxyuridine-5'-triphosphate | 1.1 | 0.14 |

| 2'-Fluoro-2'-deoxyuridine-5'-triphosphate | 1.5 | 0.08 |

| 2'-Fluoro-2'-deoxycytidine-5'-triphosphate | 2.8 | 0.04 |

Table 1: Michaelis-Menten kinetic parameters for the incorporation of 2'-modified deoxynucleoside 5'-triphosphates by T7 RNA polymerase. The data shows that the 2'-amino derivative of uridine is a more efficient substrate than the 2'-fluoro derivatives. Data sourced from Aurup et al., 1992. nih.gov

Substrate Properties and Incorporation Efficiency of 2'-Amino-2'-deoxynucleoside Triphosphates by T7 RNA Polymerase

Bacteriophage T7 RNA polymerase (T7 RNAP) is a key enzyme for in vitro transcription due to its high processivity and promoter specificity. wikipedia.orgneb.com Its ability to utilize modified nucleotides is of significant interest for generating functionalized RNA molecules. Studies have shown that 2'-amino-2'-deoxynucleoside 5'-triphosphates can act as substrates for T7 RNAP. nih.govacs.orgacs.org

The efficiency of incorporation has been quantitatively assessed. While specific kinetic data for this compound is not extensively detailed in the provided sources, analysis of the corresponding uridine analog, 2'-amino-2'-deoxyuridine-5'-triphosphate, offers valuable insight. Research shows that the 2'-amino derivative of uridine is a competent substrate for T7 RNA polymerase. nih.gov The enzyme's tolerance for modifications at the 2' position is not unlimited, and often requires protein engineering. The Y639F mutant of T7 RNA polymerase, for instance, has been specifically developed to better accommodate and polymerize transcripts containing nucleotides with 2'-amino modified ribose. nih.gov

Further comparative studies have revealed that other modifications may be more readily accepted than the 2'-amino group. For example, 4-thiouridine (B1664626) triphosphate (thioUTP) and 4-thiocytidine triphosphate (thioCTP) were found to be better substrates for wild-type T7 RNA polymerase than the 2'-amino-2'-deoxypyrimidine nucleoside triphosphate counterparts. researchgate.net

| Substrate | Km (µM) | Vmax (relative) | Reference |

|---|---|---|---|

| 2'-Amino-2'-deoxyuridine-5'-triphosphate | 150 | 1.2 | nih.gov |

| 2'-Fluoro-2'-deoxyuridine-5'-triphosphate | 490 | 0.4 | nih.gov |

Analysis of Full-Length Transcript Generation and Premature Termination with 2'-Amino Analogs

A critical factor in the practical use of modified nucleotides is whether their incorporation allows for the synthesis of full-length nucleic acid chains or if it leads to premature termination. With 2'-amino analogs, the outcome appears to be dependent on the length and nature of the template.

Gel electrophoretic analysis has demonstrated that full-length transcripts as long as 2500 nucleotides can be synthesized using 2'-amino-2'-deoxynucleoside triphosphates. nih.gov However, the production of these full-length molecules is often accompanied by a significant number of shorter, prematurely terminated fragments. nih.gov This suggests that while incorporation is possible, it can destabilize the transcription elongation complex, leading to dissociation of the polymerase. nih.gov In contrast, when transcribing shorter templates, such as those for tRNA genes, full-length products can be generated with almost no premature termination. nih.gov

Efforts to improve the yield of fully modified transcripts have led to the engineering of T7 RNA polymerase. While mutations like Y639F enhance the acceptance of 2'-modified nucleotides, transcriptional yields can remain low. nih.gov To address the issue of premature termination specifically, a further mutation, H784A, has been identified. This mutation is thought to reduce the likelihood of the polymerase halting transcription after incorporating a modified nucleotide. nih.gov

Comparative Substrate Analysis of 2'-Amino vs. 2'-Fluoro Deoxynucleoside Triphosphates

Direct comparisons between 2'-amino and 2'-fluoro modified deoxynucleoside triphosphates have been conducted to determine their relative suitability as substrates for T7 RNA polymerase. The results indicate a clear preference for the 2'-amino analogs over the 2'-fluoro analogs by the wild-type enzyme.

Kinetic analysis of the corresponding uridine derivatives shows that 2'-amino-2'-deoxyuridine (B559686) triphosphate is a better substrate than 2'-fluoro-2'-deoxyuridine triphosphate. nih.gov This is reflected in both a lower Michaelis constant (Km) and a higher maximum reaction velocity (Vmax) for the amino-modified nucleotide (see Table 1). nih.gov Furthermore, when analyzing the transcription products, the use of 2'-aminouridine (B12940546) triphosphate results in a "cleaner" product with fewer truncated fragments compared to the 2'-fluoro analogue. nih.gov This suggests that the 2'-amino group is less disruptive to the elongation process than the 2'-fluoro group. nih.gov However, it is noteworthy that certain mutant polymerases, such as the DuraScribe™ T7 RNA polymerase, have been specifically evolved for the effective incorporation of 2'-fluoro-modified nucleotides. researchgate.net

Considerations for DNA Polymerase Substrate Utilization with Modified Deoxycytidine Triphosphates

The incorporation of modified nucleotides into DNA by DNA polymerases is fundamental for applications ranging from sequencing and PCR to the generation of aptamers and DNA-based nanostructures. The substrate specificity of these enzymes is a key determinant of whether a modified analog like 2'-amino-dCTP can be effectively utilized.

Substrate Specificity of DNA Polymerase Families (e.g., Family A, Family B)

DNA polymerases are categorized into different families based on sequence homology and structural features, with Family A and Family B being the most commonly used in biotechnology. oup.comwikipedia.org Their ability to incorporate modified nucleotides varies significantly.

Family B DNA Polymerases , which include high-fidelity, thermostable enzymes like Pfu, Vent, and KOD polymerase, are widely used in PCR. wikipedia.orgnih.gov These polymerases have been shown to be relatively permissive towards modifications on the C5 position of pyrimidines. nih.govsemanticscholar.org For instance, analogs of 2'-deoxycytidine (B1670253) triphosphate with a linker at the C5 position are recognized as substrates by Family B polymerases. nih.gov Engineering efforts have also focused on this family, with mutations in enzymes like Vent DNA polymerase improving the incorporation of nucleotides with modified sugar moieties. nih.gov

Family A DNA Polymerases include enzymes like E. coli DNA polymerase I and Taq polymerase. oup.com The Klenow fragment of E. coli DNA polymerase I, which lacks the 5'→3' exonuclease domain, has been shown to efficiently incorporate nucleotides with a 5'-amino modification, demonstrating that Family A polymerases can accommodate amino-group substitutions, albeit not at the 2' position in this specific study. nih.gov

The choice of divalent metal ion cofactor can also modulate substrate specificity. While Mg²⁺ is the natural cofactor, the use of Mn²⁺ can sometimes enable polymerases to incorporate modified or unnatural nucleotide analogs due to its different coordination geometry, although this often comes at the cost of reduced fidelity. mdpi.comresearchgate.net

Incorporation Efficiency in DNA Synthesis Reactions (e.g., Primer Extension, PCR)

The ultimate test of a modified nucleotide's utility is its performance in standard enzymatic DNA synthesis methods like primer extension (PEX) and the polymerase chain reaction (PCR). acs.org The incorporation efficiency of modified dCTP analogs is highly dependent on the interplay between the modification's structure, the specific DNA polymerase used, and the DNA template sequence. nih.gov

Systematic studies using various C5-modified 2'-deoxycytidine triphosphates in PCR have shown that generating a full-length product is not always straightforward. nih.gov The success of the reaction is influenced by:

The DNA Polymerase: Thermostable Family B polymerases such as Vent(exo-), KOD, and Therminator have demonstrated a greater ability to incorporate C5-modified dCTPs with bulky or charged groups compared to other polymerases like Klenow(exo-). nih.gov

The Chemical Structure: The nature of the modification is critical. For C5-analogs containing an amino group within a linker, protecting the amine with an acetyl or trifluoroacetyl group was found to significantly improve the yield of PCR products compared to the unprotected amine. semanticscholar.org This suggests that the positive charge of a protonated amine under PCR conditions may have a negative effect on incorporation. nih.gov

The Template Sequence: The efficiency of incorporation can also be context-dependent, with the specific sequence of the DNA template affecting the ability of the polymerase to add a modified nucleotide. nih.gov

Optimization of reaction conditions, including the ratio of modified to natural dNTPs, is often necessary to achieve efficient synthesis of the desired modified DNA product. acs.org

| C5 Modification on dCTP | Taq Polymerase | Vent(exo-) Polymerase | KOD(exo-) Polymerase | Reference |

|---|---|---|---|---|

| (E)-prop-1-enyl-NH₂ (CAL) | Low | Low | Low | semanticscholar.org |

| (E)-prop-1-enyl-NH-acetyl (CAF) | High | High | High | semanticscholar.org |

| (E)-prop-1-enyl-NH-trifluoroacetyl (CAC) | High | High | High | semanticscholar.org |

Base-Pairing Fidelity and Misincorporation Events with Modified Analogs

Introducing a non-natural nucleotide into a DNA synthesis reaction raises concerns about the fidelity of the polymerase. The modification can potentially alter the base-pairing properties or the interaction with the polymerase's active site, leading to an increased rate of misincorporation of the wrong nucleotide.

Verifying the sequence of the final DNA product is crucial to ensure that the modified nucleotide has been incorporated correctly and has not induced mutations elsewhere. nih.gov Studies have shown that mutations observed in PCR products generated with modified nucleotides are not solely due to the intrinsic error rate of the polymerase but are a result of specific interactions between the modified base and the enzyme. nih.gov For example, kinetic studies of the misincorporation of 2'-deoxyoxanosine (B1217319) 5'-triphosphate (dOTP), a damaged guanine (B1146940) analog, by the Klenow fragment of E. coli Pol I showed that it could be incorporated opposite its correct partner (template C) but could also be misincorporated opposite template T. nih.gov This highlights the potential for modified nucleotides to disrupt normal Watson-Crick base pairing.

Therefore, when using modified analogs like 2'-amino-dCTP, it is essential to validate the fidelity of the synthesis. This often involves sequencing the resulting DNA to confirm the absence of unintended mutations. acs.orgnih.gov The reaction conditions must also be carefully controlled, as factors like the substitution of Mg²⁺ with Mn²⁺ can significantly decrease the fidelity of many DNA polymerases. researchgate.net

Influence of Polymerase Proofreading Activity on Modified Nucleotide Incorporation

The incorporation of modified nucleotides, such as this compound, into a growing DNA strand by DNA polymerases is significantly influenced by the enzyme's intrinsic proofreading capability. High-fidelity DNA polymerases possess a 3'→5' exonuclease activity that serves as a crucial quality control mechanism, identifying and excising misincorporated or structurally altered nucleotides to maintain genomic integrity.

The efficiency of this proofreading mechanism against modified nucleotides is highly variable and depends on the nature of the modification and the specific polymerase. Studies on various modified nucleotides reveal that not all alterations are efficiently recognized and removed. For instance, research on human and yeast DNA polymerase δ has shown that their 3'-exonuclease activity largely fails to edit ribonucleotides that have been incorporated into DNA. wustl.edu This suggests that modifications at the 2'-position of the sugar moiety, similar to that in this compound, may not be readily detected by the proofreading machinery, leading to their stable incorporation. wustl.edu

Similarly, modifications on the nucleobase can affect exonuclease sensitivity. A study on 5-substituted analogs of 2′-deoxycytidine 5′-(α-P-borano)triphosphates found that substitutions at the C-5 position of cytosine with alkyl groups (ethyl and methyl) markedly enhanced the resistance of the incorporated nucleotide to Exonuclease III. researchgate.net This indicates that the polymerase's proofreading domain can be sensitive to the size and chemical nature of the substituent on the base.

While direct studies on the proofreading of this compound are not extensively detailed in the provided research, the general principle holds: the structural perturbation introduced by the 2'-amino group is a key determinant of its fate. If the modification does not cause a significant distortion of the DNA duplex geometry that is recognizable by the exonuclease domain, the modified nucleotide is more likely to be retained in the newly synthesized strand.

Table 1: Influence of Nucleotide Modifications on Polymerase Proofreading

| Modified Nucleotide Type | Observation | Implication for Incorporation | Source |

|---|---|---|---|

| Ribonucleotides (rNTPs) | Human and yeast DNA Polymerase δ proofreading activity largely fails to edit incorporated ribonucleotides. | Modifications at the 2'-sugar position may evade efficient proofreading, leading to stable incorporation. | wustl.edu |

| 5-substituted dCTPαB analogs | Alkyl substitutions (methyl, ethyl) at the C-5 position of cytosine increased resistance to Exonuclease III. | Modifications on the nucleobase can modulate susceptibility to exonuclease activity, affecting incorporation stability. | researchgate.net |

Terminal Deoxynucleotidyl Transferase (TdT) Catalyzed Incorporation of Modified Deoxycytidine Nucleotides

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase distinguished by its ability to catalyze the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule without the requirement of a template. wikipedia.orgnih.govnih.gov This template-independent activity makes TdT a powerful and versatile tool in molecular biology and biotechnology, particularly for the synthesis of DNA with modified nucleotides. nih.govresearchgate.net TdT belongs to the X family of DNA polymerases and, unlike most other polymerases, its primary substrate is a single-stranded DNA initiator. nih.gov

Template-Independent DNA Synthesis with Modified Nucleotides

A hallmark of TdT is its remarkable promiscuity in substrate acceptance, readily incorporating a wide array of modified deoxynucleoside triphosphates. nih.gov This includes nucleotides with modifications on the base, sugar, or phosphate (B84403) moiety. The enzyme's ability to catalyze template-free synthesis allows for the straightforward enzymatic functionalization of DNA oligonucleotides. researchgate.netoup.com This feature is widely exploited for applications such as labeling the 3'-ends of DNA with fluorescent dyes or biotin (B1667282), and in the TUNEL assay for detecting apoptosis. nih.govneb.com

TdT can efficiently utilize various modified nucleotides as extension units, a property that is often enhanced by the use of specific divalent metal ion cofactors, such as Co²⁺, in addition to the more common Mg²⁺. oup.comneb.com The broad substrate tolerance has spurred the development of numerous methods for creating modified nucleic acids for use in nanotechnology, biosensing, and data storage. oup.com

Table 2: Examples of Modified Nucleotides Incorporated by TdT

| Modification Type | Specific Examples | Source |

|---|---|---|

| Fluorophore-Labeled | Cy3-dNTP, Fluorescent-dNTP | researchgate.net |

| Hapten-Labeled | Digoxigenin/Biotin-dNTP | researchgate.net |

| Click-Chemistry Handles | 3'-O-azidomethyl dNTP, Alkyne-modified dNTPs | researchgate.netresearchgate.net |

| Xeno Nucleic Acids (XNA) | Threose nucleic acid (TNA) triphosphate | researchgate.net |

| Sugar-Modified | 2',3'-dideoxynucleotides | nih.gov |

Extent of Consecutive Monomer Incorporation by TdT

The ability of Terminal Deoxynucleotidyl Transferase (TdT) to add multiple modified nucleotides consecutively to a DNA primer is a critical aspect of its utility. The enzyme is capable of adding dozens of successive nucleotide monomers, resulting in the formation of a homopolymer tail at the 3'-end of the DNA strand. nih.gov In the absence of a primer, TdT can even perform de novo synthesis, creating short polynucleotides ranging from 2 to 15 nucleotides in length. nih.gov

However, the extent of this consecutive incorporation is not unlimited and can be influenced by the specific nature of the modified nucleotide. While TdT shows a high propensity for accepting modified nucleotides, bulky modifications can sometimes lead to premature termination of the polymerization reaction. nih.gov For example, studies with 2'-fluoro- and 2'-amino-2'-deoxynucleoside 5'-triphosphates as substrates for T7 RNA polymerase (an enzyme with different properties than TdT) showed that while full-length transcripts could be obtained, a considerable amount of shorter fragments were also produced, particularly with the 2'-fluoro analogue. nih.gov The 2'-amino derivative proved to be a better substrate, suggesting that the nature of the 2'-substituent is crucial. nih.gov This implies that while TdT can incorporate this compound, the efficiency and length of the resulting polymer may differ from that achieved with natural dNTPs. The reaction conditions, including the concentration of the modified nucleotide and the choice of metal cofactor, are key parameters for optimizing the length of the synthesized tail. oup.com

Applications of 2 Amino 2 Deoxycytidine 5 Triphosphate in Advanced Molecular Research

Development as a Molecular Probe for Biochemical Systems

2'-Amino-2'-deoxycytidine-5'-triphosphate serves as a precursor for the generation of molecular probes designed to investigate complex biochemical systems. The strategic placement of a primary amine group on the 2' position of the deoxyribose sugar allows for the site-specific introduction of functionalities that can report on molecular interactions, enzymatic activities, and structural dynamics.

Once incorporated into a DNA or RNA strand, the primary amine acts as a chemical handle for the attachment of various reporter molecules. These can include fluorophores, biotin (B1667282), or other moieties that facilitate detection and analysis. For instance, the attachment of environmentally sensitive fluorescent dyes can create probes that change their emission properties upon binding to a target molecule or undergoing a conformational change. This has been instrumental in studying protein-nucleic acid interactions and the mechanisms of enzymatic reactions.

Furthermore, the introduction of this modified nucleotide can be used to probe the active sites of enzymes, such as viral RNA polymerases. As an analog of the natural substrate, 2'-deoxycytidine-5'-triphosphate, it can bind to the active site and act as an inhibitor, providing insights into the enzyme's mechanism and aiding in the development of antiviral therapeutics. biosynth.com

Contribution to Nucleic Acid Labeling and Functionalization Technologies

The ability to introduce a reactive primary amine into nucleic acids via this compound has significantly advanced labeling and functionalization technologies. This two-step labeling approach, involving enzymatic incorporation followed by chemical modification, offers greater flexibility and efficiency compared to the direct incorporation of bulky dye-labeled nucleotides. interchim.fr

The enzymatic synthesis of amine-modified nucleic acids is a cornerstone of this technology. Various DNA and RNA polymerases can recognize and incorporate this compound into a growing nucleic acid chain during processes like polymerase chain reaction (PCR), reverse transcription, and in vitro transcription. interchim.frnih.gov The efficiency of incorporation can be influenced by the specific polymerase used and the reaction conditions. nih.gov For example, family A and B DNA polymerases have been shown to efficiently utilize N4-acylated 2'-deoxycytidine (B1670253) nucleotides, a related class of modified cytidines. nih.gov This enzymatic incorporation results in a nucleic acid polymer that is decorated with reactive primary amine groups at specific cytosine positions. interchim.fr

| Polymerase Type | Application | Finding |

| DNA Polymerases | PCR, Nick Translation, Random Primed Labeling | Can efficiently incorporate amino-modified dCTP analogs to produce amine-containing DNA. nih.govaatbio.com |

| Reverse Transcriptases | Reverse Transcription | Enables the production of amine-modified cDNA from an RNA template. aatbio.com |

| RNA Polymerases | In Vitro Transcription | Used to synthesize amine-modified RNA for various applications. |

| Poly-U Polymerase | mRNA Tailing | Can incorporate a single 2'OMeU residue at the 3' end of mRNA, enhancing stability. nih.gov |

Once the amine-containing nucleic acid is produced, the primary amine groups serve as versatile handles for post-synthetic functionalization. These amines can readily react with a wide array of amine-reactive reagents, most commonly N-hydroxysuccinimide (NHS) esters of fluorescent dyes, biotin, or other reporter molecules. interchim.fr This two-step labeling strategy is often more efficient than attempting to directly incorporate a large, modified nucleotide, which can be sterically hindered and may not be a good substrate for the polymerase. aatbio.com This method allows for high and consistent labeling efficiencies, regardless of the specific label being attached. aatbio.com

| Amine-Reactive Reagent Class | Example | Application |

| NHS Esters | Cy3-NHS ester, Cy5-NHS ester, Biotin-NHS ester | Covalent attachment of fluorescent dyes or biotin for detection. interchim.fr |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Labeling with fluorescent probes. |

| Aldehydes/Ketones (via reductive amination) | Formaldehyde | Crosslinking and structural studies. |

The ability to generate brightly fluorescent nucleic acid probes through the incorporation of this compound and subsequent dye labeling has had a significant impact on fluorescence in situ hybridization (FISH) and microarray technologies. aatbio.com In FISH, these probes are used to visualize the location of specific DNA sequences within chromosomes or RNA molecules within cells. nih.gov

In the context of microarrays, this labeling method is widely used for gene expression profiling. aatbio.comnih.gov For instance, mRNA from two different cell populations (e.g., healthy vs. cancerous) can be isolated, reverse transcribed into cDNA in the presence of amino-modified dCTPs, and then labeled with different colored fluorescent dyes. youtube.com When these labeled cDNAs are hybridized to a microarray containing thousands of gene-specific probes, the relative fluorescence intensity of the two dyes at each spot reveals the differential expression levels of the corresponding genes. nih.govyoutube.com This powerful technique provides a global snapshot of cellular activity and has been instrumental in understanding complex biological processes and diseases. thermofisher.comusda.gov

Role in In Vitro Selection and Aptamer Development

In vitro selection, particularly the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, has been revolutionized by the use of modified nucleotides like this compound. mdpi.comnih.gov SELEX is a technique used to isolate single-stranded DNA or RNA molecules (aptamers) that bind to a specific target with high affinity and specificity from a large random library. mdpi.comnih.gov

The introduction of functional groups, such as the primary amine from this compound, into the nucleic acid library dramatically expands the chemical diversity of the aptamers. mdpi.com This increased functional repertoire allows for the selection of aptamers with improved binding properties or even catalytic activities (ribozymes or deoxyribozymes). jenabioscience.com The amine groups can participate directly in target binding through electrostatic interactions or hydrogen bonding, or they can be used for post-selection modification to introduce other functionalities. jenabioscience.com The use of modified nucleotides in SELEX has been crucial for the development of aptamers against a wide range of targets, from small molecules to complex proteins and even whole cells. mdpi.comnih.govjenabioscience.com This approach of directed evolution allows for the generation of novel ligands and catalysts with tailored properties for diagnostic and therapeutic applications. nih.govnih.gov

| Research Finding | Significance in SELEX |

| Expanded Chemical Diversity | The introduction of amino groups via 2'-Amino-dCTP increases the functional group diversity of the nucleic acid library, enhancing the probability of isolating high-affinity aptamers. jenabioscience.com |

| Improved Binding Affinity | The amino groups can directly interact with the target molecule through electrostatic or hydrogen bonding, leading to tighter and more specific binding. |

| Post-SELEX Modification | The incorporated amines provide a handle for conjugating other molecules, such as drugs or imaging agents, to the selected aptamer. interchim.fr |

| Development of Catalytic Nucleic Acids | The enhanced chemical functionality allows for the selection of aptamers with catalytic activity (deoxyribozymes or ribozymes). |

Potential in Genomic Sequence Analysis and Modification Methodologies

The integrity and accuracy of DNA sequencing are paramount for all downstream genomic applications. Methodologies like the dideoxy chain termination method, also known as Sanger sequencing, have been foundational in genetics and molecular biology. However, this technique is not without its limitations, particularly the occurrence of sequence artifacts that can obscure the true nucleotide sequence.

Addressing Sequence Artifacts in Dideoxy Chain Termination Sequencing with N4-Modified Analogs

Sequence artifacts, such as band compressions in sequencing gels, can arise in regions of DNA with high GC content due to the formation of stable secondary structures in the single-stranded DNA fragments. These compressions make it difficult to accurately resolve the nucleotide sequence. To mitigate these issues, various modified nucleotide analogs have been investigated.

While the direct use of this compound for resolving sequencing artifacts is not extensively documented, research into related N4-modified cytidine (B196190) analogs provides a strong rationale for its potential in this area. For instance, the substitution of dGTP with analogs like deoxy-7-deazaguanosine triphosphate (dc7GTP) has been shown to be effective in resolving band compressions in GC-rich templates. nih.govnih.gov This is because the modification at the N7 position of guanine (B1146940) disrupts the Hoogsteen base pairing that contributes to the formation of secondary structures.

Similarly, research has been conducted on N4-acylated 2'-deoxycytidine-5'-triphosphates (dCAcylTPs). oup.com Studies have shown that a variety of DNA polymerases can efficiently incorporate these N4-modified dCTP analogs. oup.com The modification at the N4 position of cytosine can alter its hydrogen bonding properties and potentially reduce the stability of secondary structures that cause compression artifacts. Although these studies did not specifically use the 2'-amino variant, the principle of modifying the base to interfere with non-canonical hydrogen bonding is directly applicable. The synthesis of N4-substituted CTP has been achieved using enzymes like CTP synthetase, indicating a viable route for producing such analogs. nih.gov

The combination of a 2'-amino modification on the sugar with an N4-alkylation on the cytosine base could offer a synergistic effect, further destabilizing problematic secondary structures without significantly hindering incorporation by DNA polymerases. The development and testing of such N4-alkyl-2'-amino-2'-deoxycytidine-5'-triphosphate analogs represent a promising avenue for improving the accuracy of dideoxy sequencing, particularly for challenging DNA templates.

Research into Orthogonal Nucleic Acid Systems utilizing Amino-Modified Nucleotides

Orthogonal nucleic acid systems are synthetic biological systems that operate in parallel with, but independently of, the cell's natural genetic machinery. researchgate.netnih.gov These systems typically involve an engineered DNA polymerase that preferentially recognizes and incorporates a modified nucleotide, which is not efficiently used by the host cell's polymerases. frontiersin.orgcambridge.org This orthogonality allows for the storage and replication of genetic information in a separate, synthetic channel.

The development of such systems relies heavily on the availability of suitable modified nucleotides and polymerases that can specifically handle them. Sugar-modified nucleotides are considered strong candidates for creating orthogonal genetic systems because the modification can significantly alter the nucleotide's interaction with DNA polymerases. rero.chchimia.chnih.gov The 2'-amino group in this compound introduces a key modification to the sugar moiety that can be exploited for this purpose.

The "steric gate" model explains how DNA polymerases discriminate between ribonucleotides and deoxyribonucleotides. cambridge.org A bulky amino acid residue in the active site of most DNA polymerases sterically hinders the incorporation of nucleotides with a 2'-hydroxyl group (like those in RNA). By engineering this steric gate, polymerases can be evolved to preferentially accept nucleotides with specific 2'-modifications, such as the 2'-amino group. This engineered polymerase would then be "orthogonal" to the host's polymerases, as it would favor the incorporation of the 2'-amino-modified nucleotide over the natural dNTPs.

Research has demonstrated the feasibility of engineering polymerases to accept non-standard nucleotides, including those that expand the genetic alphabet. frontiersin.org Furthermore, mutually orthogonal DNA replication systems have been developed in vivo, showcasing the potential for running multiple, independent genetic systems within a single cell. nih.gov While the specific implementation of a complete orthogonal system based on this compound is still an active area of research, the foundational principles and technologies are in place. The synthesis of DNA with modified backbones, such as those that would be formed by the incorporation of 2'-amino-dNTPs, is a key step towards creating these novel biological systems.

Future Research Directions and Methodological Advancements

Expanding the Repertoire of 2'-Amino-Modified Nucleotides for Enhanced Utility

The success of 2'-amino-dCTP has spurred interest in creating a broader library of 2'-amino-modified nucleotides to access a wider range of functionalities. The primary focus is on synthesizing novel analogs with tailored properties that can be incorporated into nucleic acids enzymatically.

Researchers are exploring the synthesis of various 2'-amino-modified cytidine (B196190) analogs, as well as other nucleobases, to introduce novel functionalities. nih.govnih.gov This includes the attachment of different chemical moieties to the 2'-amino group, which can confer specific properties to the resulting nucleic acid. For instance, the synthesis of 2'-N-methanesulfonyl-2'-amino-locked nucleic acid (ALNA[Ms]) has been reported, demonstrating the potential to create derivatives with distinct biological activities. nih.gov The development of synthetic routes for 5'-amino-2',5'-dideoxynucleoside 5'-N-triphosphates of various nucleobases, including cytidine, further highlights the efforts to expand the toolkit of amino-modified nucleotides. nih.gov

The enhanced utility of these expanded repertoires is significant. For example, C5-amino-modified pyrimidine (B1678525) nucleosides have been shown to stabilize DNA triplexes and influence DNA bending. nih.gov Furthermore, the introduction of diverse side chains, such as N,N-dimethylaminopropyl groups on benzimidazole (B57391) derivatives, has been shown to enhance antiproliferative activity, suggesting that novel amino-modified nucleotides could be designed as therapeutic agents. mdpi.com The ability to enzymatically incorporate these modified nucleotides into DNA and RNA opens up possibilities for creating nucleic acids with enhanced catalytic activities, improved binding affinities, and novel structural features. nih.gov

Table 1: Examples of Research on Expanding 2'-Amino-Modified Nucleotides

| Modified Nucleotide Type | Synthetic Approach | Potential Enhanced Utility |

| 2'-N-methanesulfonyl-2'-amino-locked nucleic acid (ALNA[Ms]) | Chemical synthesis from 2'-amino-LNA | Altered tissue tropism and biological activity for antisense applications. nih.gov |

| 5'-amino-2',5'-dideoxynucleoside 5'-N-triphosphates | Reduction of 5'-azido-2',5'-dideoxy intermediates | Site-specific cleavage of the resulting polynucleotides for sequencing applications. nih.govrsc.org |

| C5-amino-alkyl substituted 2'-deoxyuridines and 2'-deoxycytidines | Chemical synthesis and incorporation into oligonucleotides | Enhanced stability of DNA duplexes and triplexes. nih.gov |

| Pentacyclic benzimidazole derivatives with amino side chains | Conventional organic synthesis, photochemical, and microwave-assisted reactions | Potent antiproliferative activity and specific interactions with nucleic acids. mdpi.com |

Engineering Polymerases for Improved Specificity and Efficiency with 2'-Amino-dCTP

The widespread application of 2'-amino-dCTP and its analogs is critically dependent on the ability of DNA polymerases to efficiently and faithfully incorporate them into a growing nucleic acid chain. While some natural polymerases can accept 2'-amino-dCTP as a substrate, their efficiency and specificity are often suboptimal. Consequently, a major area of research is the engineering of polymerases with improved performance for these modified nucleotides.

Directed evolution has emerged as a powerful strategy for creating polymerase variants with desired properties. nih.gov This involves generating large libraries of mutant polymerases and selecting for those that exhibit enhanced activity with the modified nucleotide of interest. For example, directed evolution has been used to develop Taq DNA polymerase variants that can efficiently incorporate nucleotides with non-standard hydrogen bond patterns. nih.gov Similar approaches can be applied to evolve polymerases with increased efficiency and fidelity for 2'-amino-dCTP.

Rational design, guided by structural and mechanistic studies of polymerases, is another key approach. By identifying specific amino acid residues that act as "steric gates" or are involved in nucleotide binding and catalysis, researchers can introduce targeted mutations to improve the acceptance of modified substrates. google.com For instance, mutations in motif II of human DNA polymerase η have been shown to alter its ability to bypass DNA lesions and enhance its catalytic activity, demonstrating that targeted mutagenesis can yield polymerases with improved functions. nih.gov Studies have also shown that mutations in the "fingers" domain of Taq polymerase can lead to variants with better PCR performance. nih.gov The kinetic analysis of nucleotide incorporation by polymerases provides crucial data to guide these engineering efforts, allowing for a quantitative assessment of improvements in parameters like kcat and Km. nih.govnih.govresearchgate.net

Table 2: Strategies for Engineering Polymerases for Modified Nucleotides

| Engineering Strategy | Example Polymerase | Key Findings |

| Directed Evolution | Taq DNA Polymerase | Generation of variants with the ability to support PCR with non-standard nucleotides. nih.govnih.gov |

| Rational Design (Site-Directed Mutagenesis) | Human DNA Polymerase η | Mutations in motif II, such as S62G, can enhance catalytic activity and lesion bypass capabilities. nih.gov |

| Chimeric Proteins | Taq Pol I | Fusion with gene fragments from unculturable organisms produced polymerases with higher activity. nih.gov |

| Domain Swapping | Thermus thermophilus polymerase I | Deletion of the exonuclease domain and addition of a DNA binding domain resulted in an improved polymerase for compartmentalized self-replication. nih.gov |

常见问题

What are the optimized synthetic routes for 2'-NH₂-dCTP, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 2'-NH₂-dCTP typically involves multi-step modifications of uridine or cytidine precursors. For example, uridine can be converted to 2'-amino-2'-deoxycytidine in seven steps with an overall yield of 13% . Key challenges include protecting group strategies (e.g., selective 2'-amination) and phosphorylation efficiency. Reaction optimization may involve:

- Phosphorylation : Using Ludwig’s method (POCl₃ with tributylammonium pyrophosphate in anhydrous dimethylformamide) .

- Purification : High-performance liquid chromatography (HPLC) with gradients of triethylammonium bicarbonate to isolate the triphosphate .

- Yield improvements : Adjusting stoichiometry of phosphorus oxychloride and pyrophosphate to minimize side products.

How does 2'-NH₂-dCTP function as a substrate or inhibitor in DNA/RNA polymerase studies?

Advanced Research Question

2'-NH₂-dCTP is used to probe polymerase fidelity and catalytic mechanisms. For example, in norovirus RdRp studies, replacing the 2'-OH group with an amino group disrupts active-site metal coordination, reducing nucleotide incorporation efficiency . Methodological considerations include:

- Kinetic assays : Measuring and to compare incorporation rates with natural dCTP .

- Crystallography : Co-crystallizing polymerases with 2'-NH₂-dCTP to visualize active-site rearrangements (e.g., displacement of Mg²⁺ ions) .

- Competitive inhibition : Testing inhibition constants () in primer extension assays .

What analytical techniques are critical for characterizing 2'-NH₂-dCTP stability under experimental conditions?

Basic Research Question

Stability profiling is essential due to the compound’s hydrolytic sensitivity:

- HPLC-MS : Monitors degradation products (e.g., deamination to 2'-deoxyuridine derivatives) .

- NMR spectroscopy : Detects structural changes in the 2'-amino group under varying pH (e.g., stability in pH 7.4 buffers) .

- Phosphatase assays : Quantifies triphosphate hydrolysis to mono/diphosphates using alkaline phosphatase .

How can 2'-NH₂-dCTP be utilized to study epigenetic modifications or DNA repair mechanisms?

Advanced Research Question

The 2'-amino group mimics natural DNA lesions or epigenetic marks (e.g., deaminated cytosines). Applications include:

- Deamination studies : Tracking deamination kinetics to uracil analogs in repair-deficient cell lines .

- Methyltransferase assays : Testing if 2'-NH₂-dCTP inhibits DNA methyltransferases (DNMTs) by structural mimicry .

- PCR mutagenesis : Incorporating 2'-NH₂-dCTP to induce mismatches and study error-prone repair pathways .

What are the challenges in using 2'-NH₂-dCTP in structural biology, and how can they be mitigated?

Advanced Research Question

Crystallographic studies face hurdles due to conformational flexibility:

- Cryo-cooling : Reduces radiation damage during X-ray diffraction .

- Soaking vs. co-crystallization : Co-crystallization with polymerases improves ligand occupancy compared to soaking .

- Synchrotron radiation : High-flux beams enhance resolution for small-molecule binding sites .

How do researchers differentiate 2'-NH₂-dCTP activity from related analogs (e.g., 5-methyl-dCTP or 5-formyl-dCTP) in enzymatic assays?

Advanced Research Question

Comparative studies require controlled experimental designs:

- Competition assays : Titrating 2'-NH₂-dCTP against natural dCTP or modified analogs (e.g., 5-formyl-dCTP) in primer extension .

- Mass spectrometry : Identifying incorporation ratios in synthesized DNA/RNA .

- Thermal denaturation : Measuring shifts in duplexes containing 2'-NH₂-dCTP vs. analogs to assess base-pairing stability .

What strategies are employed to enhance the cellular delivery of 2'-NH₂-dCTP in metabolic labeling studies?

Advanced Research Question

Delivery efficiency is limited by triphosphate charge:

- Lipid nanoparticles (LNPs) : Encapsulate 2'-NH₂-dCTP for endosomal escape .

- Electroporation : Transient membrane permeabilization in cell cultures .

- ProTide prodrugs : Masking phosphate groups with aryl esters to improve membrane permeability .

How can contradictory results in polymerase incorporation efficiency be resolved when using 2'-NH₂-dCTP?

Advanced Research Question

Discrepancies may arise from enzyme source or buffer conditions:

- Buffer optimization : Testing Mg²⁺ vs. Mn²⁺ as cofactors (Mn²⁺ often increases misincorporation) .

- Enzyme purity : Using recombinant polymerases with confirmed activity (e.g., Taq vs. Phi29) .

- Single-molecule assays : Directly observing incorporation events via nanopore sequencing or magnetic tweezers .

What are the applications of 2'-NH₂-dCTP in antiviral drug development?

Advanced Research Question

Its mechanism involves polymerase inhibition:

- Chain termination : Lacking 3'-OH prevents elongation in viral RNA synthesis .

- Resistance profiling : Serial passage experiments to identify mutations in viral RdRp .

- Combination therapy : Pairing with nucleoside analogs (e.g., ribavirin) to reduce resistance .

How is isotopic labeling of 2'-NH₂-dCTP achieved for metabolic flux analysis?

Basic Research Question

Stable isotopes (e.g., ¹⁵N or ¹³C) track nucleotide utilization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。